3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is characterized by the presence of a thione group and a chlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- involves the inhibition of specific enzymes, such as demethylase, which are crucial for the survival and proliferation of certain pathogens. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Prothioconazole: A triazolinethione derivative used as a fungicide.
Tebuconazole: Another triazole-based fungicide with similar applications.
Fluconazole: A triazole antifungal used in medical treatments.
Uniqueness
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-2,4-dihydro- is unique due to its specific structural features, such as the chlorophenyl substituent and the thione group, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
CAS No. |
52747-52-1 |
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Molecular Formula |
C8H6ClN3S |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) |
InChI Key |
ZQGROUIPNHTYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=S)Cl |
Origin of Product |
United States |
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